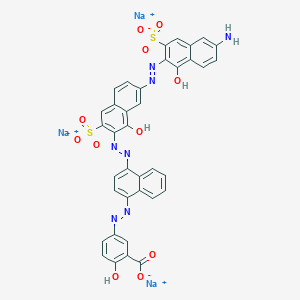

Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate

Beschreibung

Nomenclature and Structural Characterization

Systematic IUPAC Name and Synonyms

The compound’s systematic IUPAC name is trisodium 5-[[4-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]-6-sulphonato-1-naphthyl]azo]salicylate , reflecting its trisazo backbone and sulphonate substituents. Common synonyms include:

- Direct Blue 148 (C.I. 34135)

- 5-[[4-[[4-[(6-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)azo]naphthalen-1-yl]azo]-6-sulfonaphthalen-1-yl]azo]-2-hydroxybenzoic acid trisodium salt .

These designations emphasize its classification within the direct dye category and its structural relationship to naphthalene derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₃₇H₂₂N₇Na₃O₁₀S₂ confirms the presence of three sodium counterions, three azo (-N=N-) linkages, and two sulphonate (-SO₃⁻) groups. The calculated molecular weight is 857.71 g/mol , consistent with its polyaromatic architecture.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₂₂N₇Na₃O₁₀S₂ |

| Molecular Weight | 857.71 g/mol |

| CAS Registry Number | 3841-15-4 |

X-ray Crystallography and Three-Dimensional Conformational Studies

While X-ray crystallography is a cornerstone technique for resolving atomic-level structures of crystalline compounds, no specific crystallographic data for this dye is available in the provided sources. For trisazo dyes generally, planar conformations are favored due to π-π stacking between aromatic rings, and sulphonate groups likely enhance solubility via ionic interactions with water.

Nuclear Magnetic Resonance (NMR) Spectral Characterization

The provided sources do not include experimental NMR data for this compound. However, theoretical assignments can be inferred from its structure:

$$^1$$H NMR Signal Assignment

- Aromatic protons : Expected between δ 6.5–8.5 ppm, with splitting patterns reflecting adjacency to azo groups and sulphonate substituents.

- Hydroxy protons : The phenolic -OH (salicylate moiety) and naphtholic -OH groups would appear as broad singlets near δ 9–12 ppm.

- Amino protons : The primary amine (-NH₂) on the naphthyl group would resonate around δ 5–6 ppm.

$$^{13}$$C and $$^{15}$$N NMR Correlation Analysis

- $$^{13}$$C NMR : Aromatic carbons adjacent to electron-withdrawing azo groups would deshield to δ 120–150 ppm. The carboxylate carbon (salicylate) would appear near δ 170 ppm.

- $$^{15}$$N NMR : Azo nitrogen atoms typically resonate between δ 140–160 ppm, while the amine nitrogen would fall near δ 30–50 ppm.

Eigenschaften

CAS-Nummer |

6473-15-0 |

|---|---|

Molekularformel |

C37H22N7Na3O11S2 |

Molekulargewicht |

873.7 g/mol |

IUPAC-Name |

trisodium;5-[[4-[[7-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalen-1-yl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C37H25N7O11S2.3Na/c38-20-6-9-23-19(13-20)15-32(57(53,54)55)33(35(23)46)43-40-21-7-5-18-14-31(56(50,51)52)34(36(47)26(18)16-21)44-42-29-11-10-28(24-3-1-2-4-25(24)29)41-39-22-8-12-30(45)27(17-22)37(48)49;;;/h1-17,45-47H,38H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI-Schlüssel |

JVCDGUBEFXLBRU-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Trisodium-5-((4-((7-((6-Amino-1-hydroxy-3-sulfonato-2-naphthyl)azo)-1-hydroxy-3-sulfonato-2-naphthyl)azo)-1-naphthyl)azo)salicylat umfasst mehrere Schritte, beginnend mit der Diazotierung von 6-Amino-1-hydroxy-3-sulfonato-2-naphthyl. Dieses Zwischenprodukt wird dann mit 1-Hydroxy-3-sulfonato-2-naphthyl gekoppelt, um eine Azoverbindung zu bilden. Der Prozess wird wiederholt, um zusätzliche Azogruppen einzuführen, was schließlich zur Bildung der endgültigen Verbindung führt. Die Reaktionsbedingungen umfassen typischerweise saure oder basische Umgebungen, kontrollierte Temperaturen und spezifische Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird hinsichtlich Effizienz, Ausbeute und Wirtschaftlichkeit optimiert. Großraumreaktoren, präzise Temperaturregelung und kontinuierliche Überwachung sind unerlässlich, um die Qualität und Konsistenz des Produkts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Trisodium-5-((4-((7-((6-Amino-1-hydroxy-3-sulfonato-2-naphthyl)azo)-1-hydroxy-3-sulfonato-2-naphthyl)azo)-1-naphthyl)azo)salicylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsstufen führt.

Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen, was zur Bildung von Aminen führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumdithionit und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion, wobei Temperatur, pH-Wert und Lösungsmittelwahl eine entscheidende Rolle spielen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen vom jeweiligen Reaktionstyp ab. Beispielsweise kann Oxidation zur Bildung von Chinonen führen, während Reduktion typischerweise zur Bildung von aromatischen Aminen führt.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Dyeing and Pigmentation :

- Widely used in textile and paper industries due to its vivid coloration and stability.

- Provides bright shades in synthetic fibers and natural materials, contributing to the aesthetic appeal of finished products.

-

Food Industry :

- Employed as a food colorant, adhering to safety regulations for food additives.

- Its ability to impart stable colors makes it favorable for use in various food products.

-

Cosmetics :

- Utilized in cosmetic formulations for coloring purposes, enhancing the visual appeal of products such as lipsticks and creams.

Biochemical Applications

-

Biological Assays :

- Investigated for its binding affinity with proteins and nucleic acids, crucial for developing assays that detect biomolecular interactions.

- Its interactions may reveal insights into cellular processes and mechanisms of action at the molecular level.

-

Diagnostic Applications :

- Potential use in diagnostic tests due to its ability to form complexes with biological molecules.

- Research indicates that it can be utilized in colorimetric assays, providing visual indicators of biochemical reactions.

- Research Studies :

Wirkmechanismus

The mechanism of action of Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate involves its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their properties. These interactions are often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents, counterions, or molecular complexity:

Key Comparative Findings

Methyl substituents in CAS 73398-46-6 reduce hydrophilicity, making it less suited for high-salt dye baths .

Electronic and Optical Properties: The target compound’s amino and hydroxy groups act as electron donors, red-shifting absorption maxima compared to nitro-substituted analogs (e.g., CAS 93783-72-3) . Triazine rings in CAS 70528-89-1 introduce conjugation breaks, reducing molar absorptivity relative to the fully aromatic target molecule .

Synthetic Complexity :

- Multi-step azo coupling is common across analogs, but halogenated derivatives (e.g., CAS 70528-89-1) require additional purification to remove halogen byproducts .

Environmental and Biological Impact: Sulphonated compounds generally exhibit lower bioaccumulation than halogenated analogs due to higher water solubility .

Biologische Aktivität

Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate, commonly referred to as a complex azo dye, has garnered attention for its potential biological activities and applications. This article delves into the compound’s structure, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes multiple azo groups and sulfonate functionalities. The molecular formula is , with a molecular weight of approximately 858.76 g/mol. Its structural features contribute to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C34H25N6Na3O11S |

| Molecular Weight | 858.76 g/mol |

| CAS Number | 6420-22-0 |

| EINECS | 229-152-8 |

Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. The presence of multiple hydroxyl and amino groups in Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate enhances its ability to scavenge free radicals, thus potentially protecting cells from oxidative damage .

Cytotoxicity and Genotoxicity

Azo dyes have been scrutinized for their potential cytotoxic and genotoxic effects. Some studies suggest that certain azo compounds can undergo reductive cleavage, leading to the release of carcinogenic amines . The implications of this are significant, especially in the context of human health and environmental safety. For instance, a tier II assessment highlighted the need for caution regarding exposure to such compounds due to their potential to induce mutations .

Antimicrobial Activity

Trisodium 5-amino derivatives have shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated that these compounds could inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various azo compounds, including Trisodium 5-amino derivatives, revealed significant radical scavenging activity. The compound exhibited a dose-dependent response in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment using human cell lines, Trisodium 5-amino derivatives were tested for their effects on cell viability. Results indicated that at higher concentrations, the compound reduced cell viability significantly, raising concerns about its safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate, and how can azo coupling efficiency be maximized?

- Methodological Answer : Azo coupling reactions for poly-azo compounds require precise pH control (typically pH 8–10) and low temperatures (0–5°C) to minimize side reactions like diazonium salt decomposition. Sequential diazotization of amino groups, followed by coupling with hydroxylated naphthyl intermediates, is critical. Use HPLC to monitor intermediate purity and reaction progress . For reproducibility, employ factorial design to optimize variables (e.g., molar ratios, temperature gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify λmax for azo (∼450–550 nm) and sulfonate groups (∼260 nm) to confirm conjugation .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in D2O to resolve aromatic protons and confirm sulfonation (δ 7.5–8.5 ppm for naphthyl protons; δ 120–140 ppm for sulfonate carbons) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular mass and sulfonate substitution .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Conduct pH-dependent solubility studies (pH 2–12) using UV-Vis spectroscopy to track absorbance changes. For stability, employ accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to quantify degradation products like free sulfonic acids or azo bond cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when analyzing coordination complexes formed by this compound?

- Methodological Answer : Discrepancies in UV-Vis or NMR data may arise from metal-ligand charge transfer (MLCT) effects or paramagnetic impurities. Use X-ray crystallography to confirm coordination geometry, and pair with DFT calculations to model electronic transitions. For paramagnetic interference (e.g., with Fe<sup>3+</sup>), employ EPR spectroscopy .

Q. How can factorial design improve the yield of multi-step synthesis for this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to screen variables:

- Factors : Reaction time, temperature, stoichiometry of sulfonation agents.

- Response Variables : Yield, purity (HPLC area%).

- Analysis : Use ANOVA to identify significant interactions. For example, excessive sulfonation may reduce azo coupling efficiency; optimize using response surface methodology (RSM) .

Q. What computational approaches predict the compound’s behavior in heterogeneous catalytic systems?

- Methodological Answer : Use COMSOL Multiphysics coupled with DFT to model adsorption energetics on catalytic surfaces (e.g., TiO2). Train AI models on existing datasets to predict degradation pathways under UV irradiation or oxidative conditions .

Q. How do steric and electronic effects influence the compound’s interaction with biomolecules (e.g., serum albumin)?

- Methodological Answer : Perform fluorescence quenching assays to determine binding constants (Kb). Molecular docking (AutoDock Vina) can simulate interactions, while time-resolved fluorescence spectroscopy reveals dynamic binding mechanisms. Compare with structurally similar azo dyes to isolate steric vs. electronic contributions .

Data Analysis & Theoretical Frameworks

Q. How should researchers address inconsistencies in stability data across different experimental batches?

- Methodological Answer : Implement a failure mode and effects analysis (FMEA) to trace variability to raw material impurities (e.g., residual amines) or storage conditions. Use LC-MS/MS to identify trace degradants and correlate with batch-specific anomalies .

Q. What theoretical frameworks guide the study of this compound’s photophysical properties?

- Methodological Answer : Link research to Förster resonance energy transfer (FRET) theory for studying intramolecular charge transfer. Use time-dependent DFT (TD-DFT) to model excited-state behavior and validate with transient absorption spectroscopy .

Methodological Resources

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.